molecular formula C14H16N2OS B185400 N,N-diallyl-N'-benzoylthiourea CAS No. 122195-51-1

N,N-diallyl-N'-benzoylthiourea

Cat. No. B185400
M. Wt: 260.36 g/mol
InChI Key: CTRPHZSFXIBKFI-UHFFFAOYSA-N
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Description

“N,N-diallyl-N’-benzoylthiourea” is a chemical compound with the molecular formula C14H16N2OS . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of benzoylthiourea derivatives has been reported in the literature . For instance, new benzoylthiourea derivatives, such as (E)-N-[(2-benzamidomethyleneamino)ethylcarbamothioyl]benzamide H3L′, N-(1-(3-benzoylthioureido)propan-2-ylcarbamothioyl)-benzamide H4L″, (E)-N-[4-(benzamidomethyleneamino)phenylcarbamothioyl]benzamide H3L‴, were synthesized .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by elemental analysis, FT-IR, and 1H NMR techniques . Some of the synthesized compounds were also analyzed by X-ray single crystal diffraction technique .


Chemical Reactions Analysis

The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated . The study of these reactions of five diallyl monomers was carried out .

Safety And Hazards

The safety data sheet for a related compound, N,N`-Diallyl-L-tartardiamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The cyclization and competing reactions for growing radical chains based on N-and C-diallyl monomers of new structural types have been investigated with density functional theory . These results are in good agreement with experimental data on the polymerization of N-and C-diallyl monomers of new structural types . This suggests potential future directions in the study and application of “N,N-diallyl-N’-benzoylthiourea” and related compounds.

properties

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPHZSFXIBKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364371
Record name N,N-diallyl-N'-benzoylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-N'-benzoylthiourea

CAS RN

122195-51-1
Record name N,N-diallyl-N'-benzoylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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